molecular formula C16H15N3O4S B5588382 N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide CAS No. 6237-38-3

N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B5588382
CAS No.: 6237-38-3
M. Wt: 345.4 g/mol
InChI Key: VFCJKGAJTRJXCJ-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide is an organic compound that features a benzothiadiazole moiety linked to a trimethoxybenzamide group. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and materials science. The benzothiadiazole unit is known for its electron-accepting properties, making it a valuable component in the design of optoelectronic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzothiadiazole moiety can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of optoelectronic materials.

    Biology: Investigated for its potential as a fluorescent probe due to the photophysical properties of the benzothiadiazole unit.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-accepting capabilities.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole unit can act as an electron acceptor, facilitating charge transfer processes in optoelectronic applications. In biological systems, the compound may interact with cellular proteins and enzymes, modulating their activity and leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzothiadiazol-4-yl)-4-(benzyloxy)benzamide
  • N-(2,1,3-benzothiadiazol-4-yl)-1-benzofuran-2-carboxamide
  • N-(2,1,3-benzothiadiazol-4-yl)hydrazinecarboxamide

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide group, which can enhance its solubility and bioavailability. Additionally, the combination of the benzothiadiazole and trimethoxybenzamide units provides a unique set of photophysical and chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-21-12-7-9(8-13(22-2)15(12)23-3)16(20)17-10-5-4-6-11-14(10)19-24-18-11/h4-8H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCJKGAJTRJXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351864
Record name N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6237-38-3
Record name N-(2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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